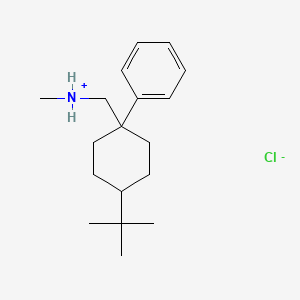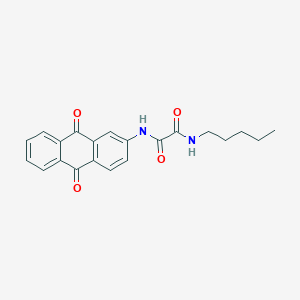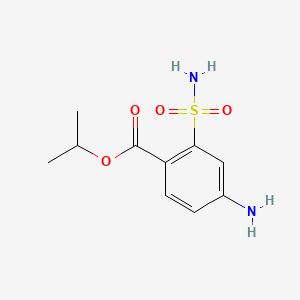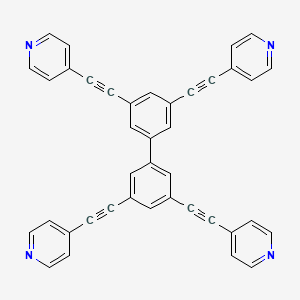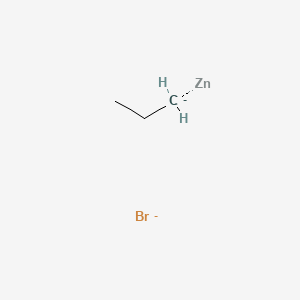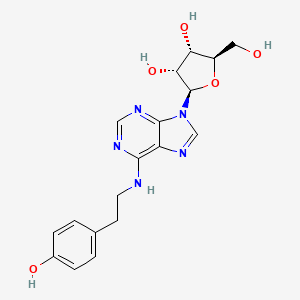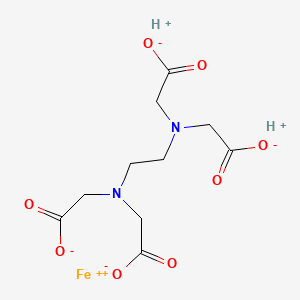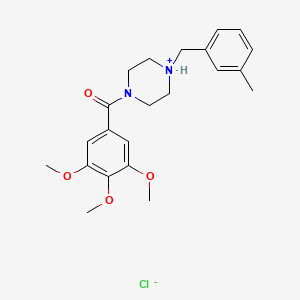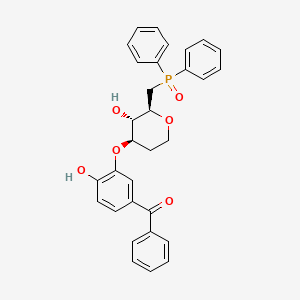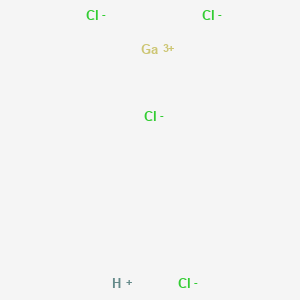
Hydrogen tetrachlorogallate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen tetrachlorogallate(1-) is an inorganic compound with the chemical formula Cl₄GaH. It is also known as gallium tetrachloride hydride. This compound is characterized by its strong acidity and is typically found as a colorless crystalline solid. It is highly soluble in water and polar solvents, making it a versatile reagent in various chemical processes .
Métodos De Preparación
Hydrogen tetrachlorogallate(1-) can be synthesized through several methods. One common approach involves the reaction of gallium or gallium oxide with hydrochloric acid. This reaction produces hydrogen tetrachlorogallate(1-) as a product . Another method involves the thermal decomposition of dichlorogallane, which is readily available from triethylsilane and gallium trichloride . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Hydrogen tetrachlorogallate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium trichloride.
Reduction: It can be reduced to form gallium metal.
Substitution: It reacts with organic ligands to form organogallium compounds.
Addition: It reacts with diols, such as catechol and pinacol, to form dinuclear gallium(III) complexes.
Common reagents used in these reactions include hydrochloric acid, triethylsilane, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hydrogen tetrachlorogallate(1-) has several scientific research applications:
Biology: It is used in the study of gallium’s biological effects and potential therapeutic applications.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which hydrogen tetrachlorogallate(1-) exerts its effects involves the formation of gallium complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to the desired chemical or biological effects. For example, in organic synthesis, it acts as a Lewis acid catalyst, facilitating the formation of carbon-gallium bonds .
Comparación Con Compuestos Similares
Hydrogen tetrachlorogallate(1-) can be compared with other similar compounds, such as:
Gallium trichloride (GaCl₃): Unlike hydrogen tetrachlorogallate(1-), gallium trichloride does not contain hydrogen and is used primarily as a precursor in the synthesis of other gallium compounds.
Dichlorogallane (HGaCl₂): This compound is a precursor to hydrogen tetrachlorogallate(1-) and is used in similar applications, but it has different reactivity and stability properties.
Pyridinium tetrachlorogallate(III): This compound forms complexes with pyridine, which can be used in various chemical reactions.
Hydrogen tetrachlorogallate(1-) is unique due to its strong acidity and ability to form stable complexes with a wide range of ligands, making it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
16950-50-8 |
|---|---|
Fórmula molecular |
Cl4GaH |
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
gallium;hydron;tetrachloride |
InChI |
InChI=1S/4ClH.Ga/h4*1H;/q;;;;+3/p-3 |
Clave InChI |
OCENEYFJSPERMF-UHFFFAOYSA-K |
SMILES canónico |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
